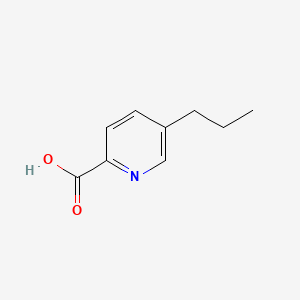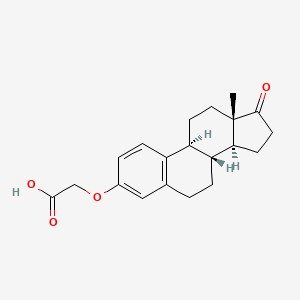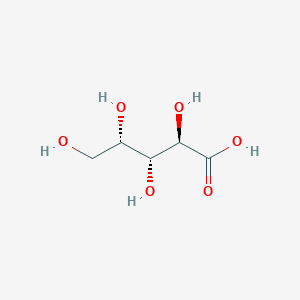
L-Lyxonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-lyxonic acid is a lyxonic acid that has L-configuration. It has a role as a human urinary metabolite and a rat metabolite. It is a conjugate acid of a L-lyxonate. It is an enantiomer of a D-lyxonic acid.
科学的研究の応用
Metabolism and Formation in Animal Tissues : L-Lyxonic acid is formed from L-ascorbic acid in animal tissues. For example, rat kidney homogenates have shown the formation of this compound as a major product arising from the decarboxylation of diketogulonic acid (Kanfer, Ashwell, & Burns, 1960). Similarly, this compound has been identified as a product of L-ascorbic acid degradation in various enzymatic studies focusing on the metabolism of uronic and aldonic acids related to L-ascorbic acid in animal tissues (Shimazono & Mano, 1961).
Degradation Pathways in Bacteria : In Pseudomonas aeruginosa PAO1, a novel L-Lyxonate degradation pathway has been discovered. This pathway involves the dehydration of L-lyxonate as the first step, followed by several other reactions leading to the formation of α-ketoglutarate, an intermediate in the citric acid cycle (Ghasempur et al., 2014).
Chemical Synthesis and Transformations : this compound can be synthesized through various chemical processes. For instance, it has been identified as a degradation product of L-ascorbic acid in studies exploring the oxidative and non-oxidative degradation of L-ascorbic acid (Niemelä, 1987). Additionally, its formation during the oxidative degradation of D-galactono-1,4-lactone by CrVI and CrV has been studied, revealing its role in complex redox reactions (Signorella et al., 1998).
Role in Food and Beverage Degradation : this compound is also significant in the food industry, as seen in its formation during the degradation of ascorbic acid in green tea beverages stored in PET bottles. This degradation pathway impacts the shelf life and quality of these products (Sumitani, Ootsuka, & Sasai, 2014).
特性
| 4172-43-4 | |
分子式 |
C5H10O6 |
分子量 |
166.13 g/mol |
IUPAC名 |
(2R,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid |
InChI |
InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4+/m0/s1 |
InChIキー |
QXKAIJAYHKCRRA-PZGQECOJSA-N |
異性体SMILES |
C([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O |
SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



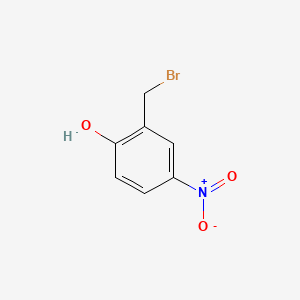
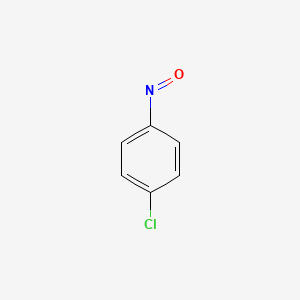

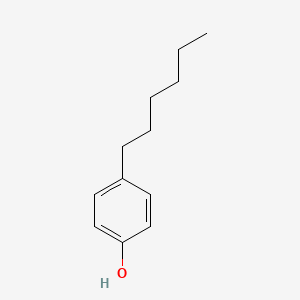

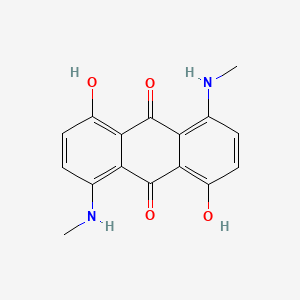
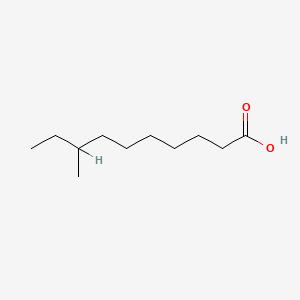
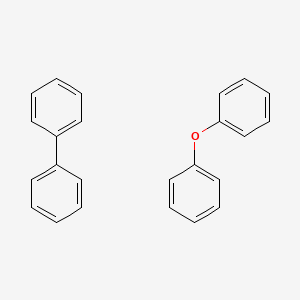
![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
